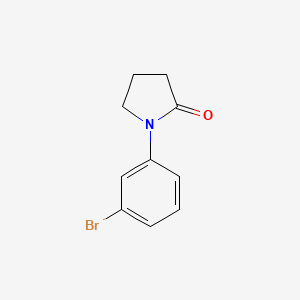
1-(3-Bromophenyl)pyrrolidin-2-one
Vue d'ensemble
Description
Synthesis Analysis
While direct studies on 1-(3-Bromophenyl)pyrrolidin-2-one are scarce, related compounds provide insights into potential synthesis pathways that could be adapted for its production. For example, the synthesis of closely related compounds involves multi-step reactions starting from basic aromatic compounds or lactams, utilizing reactions such as nitration, chlorination, N-alkylation, reduction, and condensation (Wang et al., 2016). These methods highlight the versatility and complexity of synthesizing bromophenyl-substituted pyrrolidin-2-one derivatives.
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(2-bromophenyl)pyrrolidin-2-one, has been studied, revealing significant insights into their conformation. UV and crystal structure studies indicate substantial non-planarity in solution and solid states, with significant dihedral angles observed between the phenyl and five-membered rings, suggesting similar structural characteristics could be expected for 1-(3-Bromophenyl)pyrrolidin-2-one (Fujiwara et al., 1977).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidin-2-one derivatives often involve interactions with the lactam nitrogen and carbonyl group, forming various hydrogen-bonded motifs and crystal structures. These interactions include bifurcated intra- and intermolecular hydrogen bonding, which are crucial for the stability and reactivity of these compounds (Balderson et al., 2007). Additionally, studies on related pyrrolidin-2-one derivatives highlight the influence of substituents on the luminescent properties and potential for forming biologically active compounds (Zhang & Tieke, 2008).
Physical Properties Analysis
The physical properties of pyrrolidin-2-one derivatives, including solubility, crystallinity, and melting points, are significantly influenced by their molecular structure. The presence of bromophenyl groups can affect these properties by altering intermolecular interactions, such as hydrogen bonding and π-π interactions, leading to variations in solubility in organic solvents and crystalline forms (Nirmala et al., 2009).
Chemical Properties Analysis
The chemical properties of 1-(3-Bromophenyl)pyrrolidin-2-one and its derivatives are influenced by the presence of the bromophenyl group and the lactam functionality. These groups can participate in a variety of chemical reactions, including but not limited to nucleophilic substitution reactions, cycloadditions, and electrophilic aromatic substitutions. The reactivity pattern of these compounds suggests they could serve as versatile intermediates in the synthesis of more complex organic molecules (Kulig et al., 2010).
Applications De Recherche Scientifique
Structural Analysis and Conformation
- Conformational Studies: Research indicates that compounds like 1-(3-Bromophenyl)pyrrolidin-2-one exhibit interesting structural properties. For instance, studies on similar compounds, 1-(2-bromophenyl)pyrrolidin-2-one, have shown that these are substantially non-planar in solution, with significant dihedral angles between their phenyl and five-membered rings. This non-planarity is evident in both solution and solid states, as demonstrated by ultraviolet data and crystal structure studies (Fujiwara, Varley, & van der Veen, 1977).
Chemical Synthesis and Derivatives
- Synthesis of Derivatives: Research into the synthesis of various derivatives of compounds related to 1-(3-Bromophenyl)pyrrolidin-2-one is extensive. For example, compounds like 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for synthesizing biologically active compounds, have been synthesized through multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, highlighting the versatility and importance of such compounds in medicinal chemistry (Wang et al., 2016).
Luminescence and Optical Properties
- Luminescent Polymers: Studies on polymers containing derivatives of pyrrolidin-2-one demonstrate significant luminescence. For instance, the synthesis and properties of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, a close relative of 1-(3-Bromophenyl)pyrrolidin-2-one, have been explored. These polymers show strong fluorescence and solubility in common organic solvents, indicating potential applications in materials science and photonics (Zhang & Tieke, 2008).
Biological Activity and Pharmacology
- Cholinesterase Inhibitors: Certain proline-based carbamates, structurally similar to 1-(3-Bromophenyl)pyrrolidin-2-one, have been investigated for their in vitro ability to inhibit acetylcholinesterase and butyrylcholinesterase. These compounds have shown moderate inhibitory effects against these enzymes, suggesting potential therapeutic applications in conditions like Alzheimer’s disease (Pizova et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
1-(3-bromophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSLLUAHJIQQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358475 | |
| Record name | 1-(3-bromophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)pyrrolidin-2-one | |
CAS RN |
38348-83-3 | |
| Record name | 1-(3-bromophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromophenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


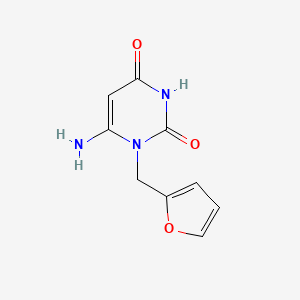
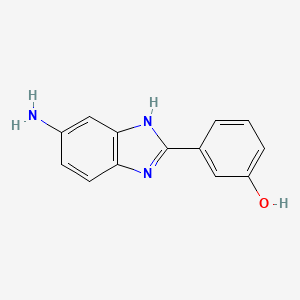
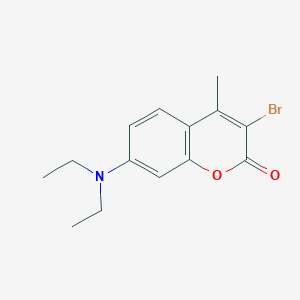
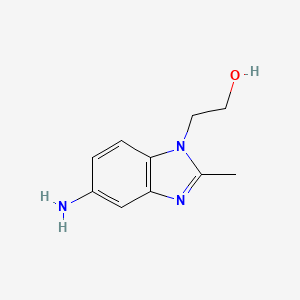

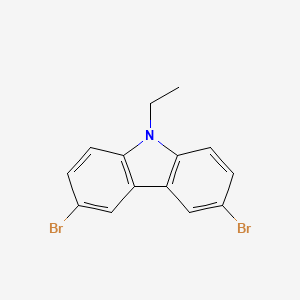
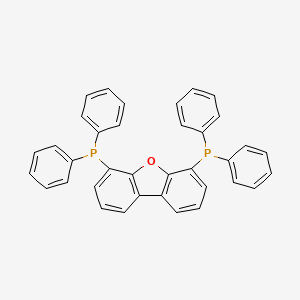
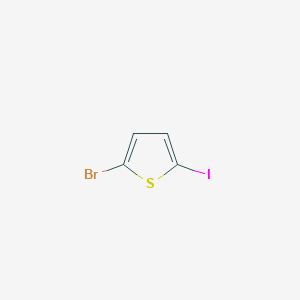
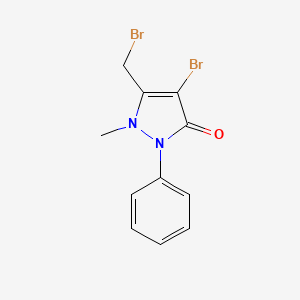
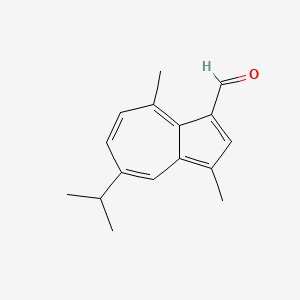
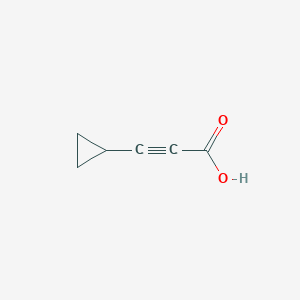
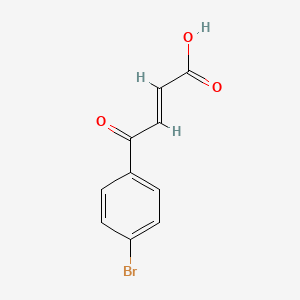
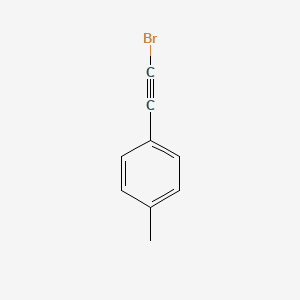
![[Bromo(difluoro)methyl]benzene](/img/structure/B1268598.png)